6-(1-benzofuran-2-yl)-N-(3-(trifluoromethyl)phenyl)-1,3,5-triazine-2,4-diamine
Description
This compound belongs to the 1,3,5-triazine-2,4-diamine class, characterized by a triazine core substituted with a benzofuran moiety at position 6 and a 3-(trifluoromethyl)phenyl group at position N2. Such structural features are often leveraged in medicinal chemistry for targeting enzymes or receptors requiring hydrophobic interactions .
Properties
Molecular Formula |
C18H12F3N5O |
|---|---|
Molecular Weight |
371.3 g/mol |
IUPAC Name |
6-(1-benzofuran-2-yl)-2-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C18H12F3N5O/c19-18(20,21)11-5-3-6-12(9-11)23-17-25-15(24-16(22)26-17)14-8-10-4-1-2-7-13(10)27-14/h1-9H,(H3,22,23,24,25,26) |
InChI Key |
DYIHZMFYIVVZRC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C3=NC(=NC(=N3)NC4=CC=CC(=C4)C(F)(F)F)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1-benzofuran-2-yl)-N-(3-(trifluoromethyl)phenyl)-1,3,5-triazine-2,4-diamine typically involves multiple steps, starting from readily available precursors. One common method involves the formation of the benzofuran ring through a cyclization reaction, followed by the introduction of the trifluoromethylphenyl group via a Friedel-Crafts alkylation. The final step involves the formation of the triazine core through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This could include the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis. The scalability of the process is also a key consideration for industrial applications.
Chemical Reactions Analysis
Types of Reactions
6-(1-benzofuran-2-yl)-N-(3-(trifluoromethyl)phenyl)-1,3,5-triazine-2,4-diamine can undergo various chemical reactions, including:
Oxidation: The benzofuran ring can be oxidized to form corresponding quinones.
Reduction: The triazine core can be reduced under specific conditions to yield amine derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic reagents like sodium methoxide or potassium tert-butoxide can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzofuran ring can yield benzofuran-2,3-dione, while reduction of the triazine core can produce triaminobenzene derivatives.
Scientific Research Applications
6-(1-benzofuran-2-yl)-N-(3-(trifluoromethyl)phenyl)-1,3,5-triazine-2,4-diamine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding.
Medicine: Its potential biological activities, such as anti-tumor and anti-viral properties, are of interest for drug development.
Industry: It can be used in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of 6-(1-benzofuran-2-yl)-N-(3-(trifluoromethyl)phenyl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. The benzofuran ring can intercalate with DNA, while the trifluoromethylphenyl group can enhance binding affinity to proteins. The triazine core can participate in hydrogen bonding and electrostatic interactions, contributing to the compound’s overall biological activity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Physicochemical Properties
Key structural analogs differ in substituents on the triazine core, particularly at positions 6 (benzofuran derivatives) and N2 (aryl groups). The table below highlights critical differences:
Key Observations :
- Electronic Effects : The CF₃ group is stronger electron-withdrawing than Cl or CH₃, influencing charge distribution in binding interactions .
- Steric Effects : 2-Methoxyphenyl () introduces ortho-substitution, which may hinder rotational freedom compared to para-substituted analogs.
Anticancer and Antimicrobial Activity
Triazine derivatives are explored for antitumor and antimicrobial applications. The benzofuran moiety in the target compound may enhance π-π stacking with aromatic residues in enzyme active sites, as seen in analogs with similar substituents . For example, 6-(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine () showed antitumor activity, suggesting that electron-donating groups (e.g., OCH₃) may modulate potency. In contrast, the target’s CF₃ group could improve binding to hydrophobic pockets .
Theoretical and Material Science Insights
Studies on iminotriazines (e.g., IT1–IT4 in ) interacting with graphene reveal that substituents like benzofuran enhance π-stacking interactions. The target compound’s benzofuran moiety may similarly facilitate strong adsorption on carbon-based materials, suggesting applications in sensors or drug delivery systems .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 6-(1-benzofuran-2-yl)-N-(3-(trifluoromethyl)phenyl)-1,3,5-triazine-2,4-diamine, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via microwave-assisted three-component condensation of cyanoguanidine, aromatic aldehydes (e.g., α,α,α-trifluoro-o-tolualdehyde), and arylamines (e.g., 3-(trifluoromethyl)aniline). Key steps include dihydrotriazine ring rearrangement and dehydrogenative aromatization. Optimizing reaction time (e.g., 30–60 min under microwave irradiation) and stoichiometric ratios (1:1:1 for aldehyde, amine, and cyanoguanidine) improves yields to ~50–70% . Solvent choice (e.g., ethanol or THF) and acid catalysis (HCl) are critical for intermediate stabilization.
Q. How is structural characterization of this compound performed, and what analytical techniques are prioritized?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) resolves aromatic proton environments and trifluoromethyl group coupling (e.g., δ 126.3 ppm for CF₃ in ¹³C NMR). High-Resolution Mass Spectrometry (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺ with <2 ppm error). Purity is validated via Ultra-Performance Liquid Chromatography (UPLC) (>94% purity) . X-ray crystallography may be used for absolute configuration determination if single crystals are obtainable .
Q. What are the primary biological targets or activities reported for this triazine derivative?
- Methodological Answer : Similar 6,N2-diaryl-1,3,5-triazine-2,4-diamines exhibit antimicrobial and antiproliferative activities. For example, derivatives with chloro/fluorophenyl substituents show IC₅₀ values <10 µM against Gram-positive bacteria. Mechanistic studies involve enzyme inhibition assays (e.g., dihydrofolate reductase) and cytotoxicity profiling using MTT assays .
Advanced Research Questions
Q. How can computational methods (e.g., 3D-QSAR) guide the optimization of this compound’s bioactivity?
- Methodological Answer : 3D-QSAR models built using CoMFA/CoMSIA analyze steric, electrostatic, and hydrophobic fields around the triazine core. For example, substituting the benzofuran moiety with electron-withdrawing groups (e.g., -CF₃) enhances antimicrobial activity by improving target binding (predicted pIC₅₀ increases by 0.8–1.2 log units). Molecular docking with DHFR (PDB: 1U72) identifies key hydrogen bonds between the triazine NH and Asp27 residue .
Q. How can conflicting NMR or crystallography data between studies be resolved?
- Methodological Answer : Discrepancies in NMR shifts (e.g., δ 7.85–7.72 ppm for aromatic protons) may arise from solvent effects (CD₃OD vs. DMSO-d₆) or tautomerism. Redundant NMR experiments (e.g., COSY, NOESY) clarify spin systems. For crystallographic conflicts, reindexing diffraction data (using SHELX) and validating hydrogen bonding networks (e.g., via Mercury software) resolve structural ambiguities .
Q. What strategies improve regioselectivity during triazine ring functionalization?
- Methodological Answer : Microwave-assisted synthesis enhances regioselectivity by reducing side reactions (e.g., N- vs. C-alkylation). For example, using bulky bases (DBU) directs substitution to the N2 position. Substituent electronic effects also play a role: electron-deficient aryl groups (e.g., 3-CF₃-phenyl) preferentially occupy the 6-position due to resonance stabilization .
Q. How do environmental factors (pH, temperature) impact the compound’s stability in biological assays?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
